Methyl 4-methoxycinnamate

Catalog No.
S580146
CAS No.
3901-07-3
M.F
C11H12O3
M. Wt
192.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-methoxycinnamate

CAS Number

3901-07-3

Product Name

Methyl 4-methoxycinnamate

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Synonyms

4-methoxycinnamate methyl ester, 4-methoxycinnamate methyl ester, (E)-isomer, 4-methoxycinnamate methyl ester, (Z)-isomer, 4-methoxymethyl cinnamate

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC

Methyl 4-methoxycinnamate, also known as methyl p-methoxycinnamate, is a naturally occurring organic compound found in various plants, including Gmelina asiatica and Philotheca obovalis []. While its specific functions within these plants remain under investigation, research suggests potential applications in various scientific fields.

Antimicrobial Activity

Studies have explored the potential antimicrobial properties of Methyl 4-methoxycinnamate. Research published in the Journal of the Serbian Chemical Society found that the compound exhibited moderate antifungal activity against several fungal strains []. However, further investigation is needed to determine its efficacy and potential mechanisms of action.

Anti-inflammatory and Antioxidant Properties

Limited research suggests Methyl 4-methoxycinnamate may possess anti-inflammatory and antioxidant properties. A study published in the journal Natural Product Communications reported that the compound exhibited moderate anti-inflammatory activity in vitro []. However, further studies are required to understand its potential therapeutic applications and confirm these findings in vivo.

Other Potential Applications

Preliminary research suggests Methyl 4-methoxycinnamate may have other potential applications in scientific research. These include:

  • Enzyme inhibition: Studies have investigated the potential of Methyl 4-methoxycinnamate to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase []. However, further research is needed to understand its specific effects and potential therapeutic implications.
  • Agricultural applications: Limited research suggests Methyl 4-methoxycinnamate may have potential applications in agriculture, such as acting as an insect repellent []. However, further investigation is necessary to confirm these findings and understand its safety and efficacy in agricultural settings.

Methyl 4-methoxycinnamate is an organic compound with the molecular formula C11H12O3C_{11}H_{12}O_{3} and a molecular weight of 192.21 g/mol. It is a derivative of cinnamic acid, specifically formed by the esterification of 4-methoxycinnamic acid with methanol. This compound is widely recognized for its application as a UV filter in sunscreens and other cosmetic products, effectively absorbing ultraviolet radiation and thereby providing protection against harmful UV rays .

, including:

  • Oxidation: This process can convert the compound into corresponding carboxylic acids, often using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can yield alcohol derivatives, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The methoxy group can be replaced by other functional groups under specific conditions, utilizing reagents like halogens or nucleophiles.

Methyl 4-methoxycinnamate exhibits notable biological activity. It has been studied for its potential photobiological effects, which include antioxidant properties that may protect skin cells from oxidative stress induced by UV radiation. Additionally, some studies suggest it could have anti-inflammatory effects, making it a candidate for further research in dermatological applications .

The synthesis of methyl 4-methoxycinnamate can be achieved through several methods:

  • Heck Reaction: This involves the coupling of an aryl halide with an olefin in the presence of a palladium catalyst. For example, bromobenzene can react with methyl acrylate to produce methyl 4-methoxycinnamate under specific conditions, such as using supercritical carbon dioxide as a solvent .
  • Electro-organic Synthesis: A new approach has been developed that utilizes electrochemical methods to synthesize methyl cinnamate derivatives, contributing to greener chemistry practices by minimizing hazardous solvents .
  • Conventional Esterification: This method involves the direct esterification of 4-methoxycinnamic acid with methanol under acidic conditions .

Methyl 4-methoxycinnamate is primarily used in:

  • Cosmetics: As a UV filter in sunscreens and skin care products.
  • Pharmaceuticals: Due to its potential biological activities, it may be explored for therapeutic applications.
  • Food Industry: It may also find applications as a flavoring agent or preservative due to its antioxidant properties .

Research has indicated that methyl 4-methoxycinnamate interacts with various biological systems. Its ability to absorb UV radiation suggests potential interactions with skin proteins and DNA, which could lead to protective effects against photoaging and skin cancer. Furthermore, studies on its antioxidant properties indicate that it may scavenge free radicals, reducing oxidative stress in biological tissues .

Methyl 4-methoxycinnamate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl CinnamateC10H10O2C_{10}H_{10}O_{2}Lacks the methoxy group; primarily used as a flavoring agent.
Ethyl CinnamateC11H12O2C_{11}H_{12}O_{2}Ethyl ester variant; used in fragrances and cosmetics.
Methyl 3-(4-methoxyphenyl)-2-propenoateC11H12O3C_{11}H_{12}O_{3}Similar structure but differs in substituent positions; potential for different biological activity.

Uniqueness

Methyl 4-methoxycinnamate is unique due to its specific methoxy substitution at the para position of the aromatic ring, which enhances its UV absorption properties compared to other cinnamate derivatives. This makes it particularly valuable in cosmetic formulations aimed at sun protection.

Physical Description

Solid

XLogP3

2.6

Melting Point

94-95°C

UNII

1F58T0S3Q7

Other CAS

832-01-9
3901-07-3

Wikipedia

Methyl 4-methoxycinnamate

Dates

Modify: 2023-08-15
Roesecke, Joachim; Koenig, Wilfried A; Constituents of the fungi Daedalea quercina and Daedaleopsis confragosa var. tricolor, Phytochemistry, 548, 757-762. DOI:10.1016/s0031-9422(00)00130-8

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